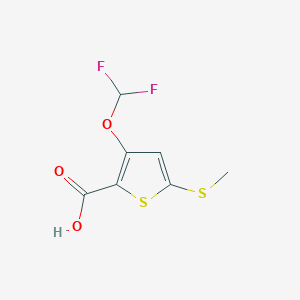
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is an organic compound featuring a thiophene ring substituted with difluoromethoxy and methylthio groups, along with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of Substituents: The difluoromethoxy and methylthio groups can be introduced via nucleophilic substitution reactions. For example, the difluoromethoxy group can be added using difluoromethyl ethers in the presence of a base, while the methylthio group can be introduced using methylthiolating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound can be studied for its potential biological activity. The presence of the difluoromethoxy group, in particular, may impart unique pharmacokinetic properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The carboxylic acid group allows for further functionalization, which can be used to enhance the compound’s biological activity or selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group may enhance its binding affinity or stability, while the carboxylic acid group could facilitate interactions with active sites or catalytic residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxy)-5-(methylthio)thiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)-5-(ethylthio)thiophene-2-carboxylic acid: Similar structure but with an ethylthio group instead of a methylthio group.
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The presence of both difluoromethoxy and methylthio groups in 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid makes it unique compared to its analogs. The difluoromethoxy group can significantly alter the compound’s electronic properties, potentially enhancing its reactivity or stability. Additionally, the combination of these substituents with a carboxylic acid group provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C7H6F2O3S2 |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O3S2/c1-13-4-2-3(12-7(8)9)5(14-4)6(10)11/h2,7H,1H3,(H,10,11) |
InChI-Schlüssel |
HUAVZIVCPXKXMM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(S1)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




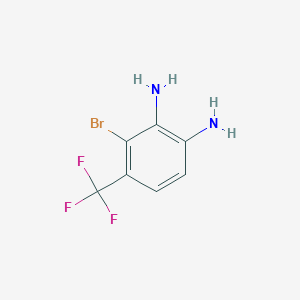

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)
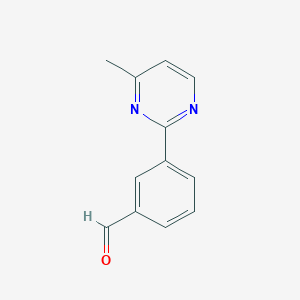


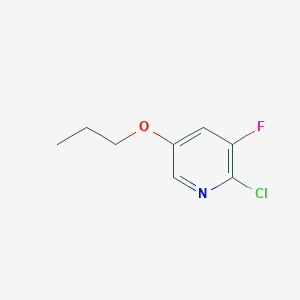

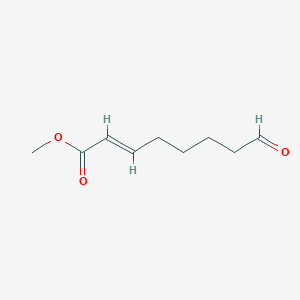
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
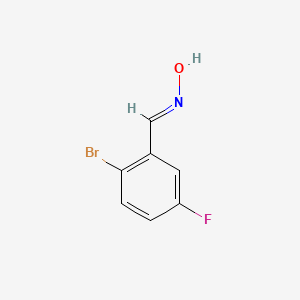
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
